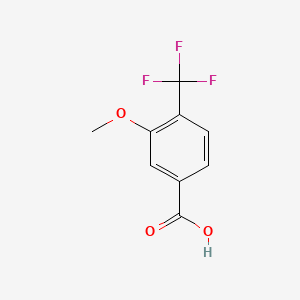

3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMINIVKUUVKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591787 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-63-3 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Introduction

4-Methoxy-3-(trifluoromethyl)benzoic acid, a uniquely substituted aromatic carboxylic acid, stands as a pivotal building block in the landscape of modern medicinal chemistry and advanced materials science. Its architecture, featuring a carboxylic acid handle, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group, creates a scaffold with distinct electronic and steric properties. This guide offers an in-depth exploration of its chemical and physical characteristics, synthetic routes, reactivity, and analytical methodologies, providing researchers and drug development professionals with the critical insights needed to leverage this compound's full potential. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, making this benzoic acid derivative a compound of significant interest.[1][2][3]

Section 1: Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of 4-Methoxy-3-(trifluoromethyl)benzoic acid dictates its physical and chemical behavior. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 213598-09-5 | [4][5] |

| Molecular Formula | C₉H₇F₃O₃ | [6][7] |

| Molecular Weight | 220.15 g/mol | [6] |

| Appearance | White to light yellow solid/powder | [6] |

| Melting Point | 169-171 °C | [6] |

| Predicted XlogP | 2.3 | [8] |

| InChIKey | VNWUPESTVBTYJM-UHFFFAOYSA-N | [8] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxyl group. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The methoxy group will appear as a singlet, typically around 3.9-4.0 ppm.

-

¹³C NMR : The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with those bonded to or near the fluorine atoms showing coupling), the methoxy carbon, and the trifluoromethyl carbon (as a quartet).[9][10]

-

¹⁹F NMR : A single sharp peak is expected for the -CF₃ group, providing a clear diagnostic marker for the presence of this moiety.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch (typically ~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F stretching bands associated with the trifluoromethyl group.[9]

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of -OH, -COOH, and potentially fragments related to the methoxy and trifluoromethyl groups.[9]

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid requires a strategic approach to introduce the substituents onto the benzene ring with the correct regiochemistry. While multiple routes are conceivable, a common strategy involves the trifluoromethylation of a suitably substituted anisole derivative followed by conversion of another functional group into the carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates a conceptual pathway for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid.

General Synthesis Protocol (Illustrative)

This protocol is a representative example based on common organic chemistry transformations for similar molecules.[11][12][13]

-

Precursor Preparation : Begin with a commercially available precursor such as 4-methoxy-3-aminobenzoic acid or a related compound.

-

Trifluoromethylation : A Sandmeyer-type reaction can be employed. The amino group is first diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethylcopper, to install the -CF₃ group.

-

Work-up and Isolation : Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

Purification : The crude solid is purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.

Causality Note: The choice of a trifluoromethylation method is critical. While older methods often required harsh conditions, modern reagents allow for milder and more functional-group-tolerant transformations, which is essential when working with multifunctional molecules like this.[11][12]

Section 3: Chemical Reactivity and Applications in Drug Development

The utility of 4-Methoxy-3-(trifluoromethyl)benzoic acid stems from its versatile reactivity and the valuable properties it imparts to larger molecules.

Core Reactivity

-

Carboxylic Acid Reactions : The primary site of reactivity is the carboxylic acid group. It readily undergoes standard transformations such as:

-

Amidation : Condensation with amines, often facilitated by coupling agents like DCC or EDC, to form amide bonds. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate to produce esters, which are common in both prodrug strategies and material science applications.

-

-

Aromatic Ring Reactivity : The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group have opposing effects, directing further electrophilic aromatic substitution to specific positions on the ring, although the ring is generally deactivated by the -CF₃ group.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for creating more complex molecules with enhanced pharmacological or material properties.[1][14]

Caption: Role of 4-Methoxy-3-(trifluoromethyl)benzoic acid in synthesizing APIs and materials.

The presence of the trifluoromethyl group is particularly advantageous in drug design as it can:

-

Increase Metabolic Stability : The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

-

Enhance Lipophilicity : This property can improve a drug's ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulate pKa : The inductive effect of the -CF₃ group can alter the acidity or basicity of nearby functional groups, influencing a drug's solubility and target binding.[2]

Section 4: Analytical Methodologies

Robust analytical methods are required to quantify and assess the purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[15][16]

Analytical Workflow Diagram

Caption: Standard workflow for the analysis of 4-Methoxy-3-(trifluoromethyl)benzoic acid by HPLC.

Self-Validating HPLC Protocol

This protocol provides a robust method for the quantification of the target analyte. The use of an internal or external standard calibration curve ensures the self-validation of results.

-

Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated) is effective. A typical starting point is 50:50 acetonitrile:water.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution.

-

Standard Preparation : Prepare a stock solution of a high-purity reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.

-

Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the sample and quantify its concentration using the regression equation from the calibration curve.

Causality Note: Acidifying the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, resulting in a single, sharp, and reproducible chromatographic peak, which is essential for accurate quantification.[15] Fluorinated benzoic acids are well-suited for reversed-phase chromatography.[17][18][19]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for this compound and structurally similar benzoic acids.[6][7][20]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[21]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[21]

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) may be necessary.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[21]

-

-

Handling and Storage :

-

First Aid Measures :

Conclusion

4-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized and valuable reagent for scientific research and development. Its unique electronic properties, conferred by the trifluoromethyl and methoxy substituents, make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its physicochemical properties, reactivity, and analytical profiles, as outlined in this guide, is paramount for its effective and safe utilization in creating the next generation of chemical innovations.

References

-

Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Galdiga, C. U., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.

-

Holder, B. R., & Reuter, W. M. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer Application Note. Retrieved from [Link]

-

The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2009). ResearchGate. Retrieved from [Link]

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.

-

Benzoic Acid – Uses and Safety. (2015). VelocityEHS. Retrieved from [Link]

-

Safety Data Sheet: Benzoic acid. (2022). Redox. Retrieved from [Link]

-

Benzoic acid - Safety data sheet. (2023). Möller Chemie. Retrieved from [Link]

-

4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3). (n.d.). PubChemLite. Retrieved from [Link]

- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(19).

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Supporting Information for various benzoic acid syntheses. (n.d.). Angewandte Chemie. Retrieved from [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). Google Patents.

-

4-Trifluoromethyl-benzoic-acid-fluoride. (n.d.). SpectraBase. Retrieved from [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). ResearchGate. Retrieved from [Link]

-

A view of 4-nitro-3-(trifluoromethyl)benzoic acid (II) with the atom-numbering scheme. (2019). ResearchGate. Retrieved from [Link]

-

4-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. 213598-09-5 CAS MSDS (4-METHOXY-3-(TRIFLUOROMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. tandfonline.com [tandfonline.com]

- 16. s4science.at [s4science.at]

- 17. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. | Semantic Scholar [semanticscholar.org]

- 18. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ehs.com [ehs.com]

- 21. redox.com [redox.com]

- 22. moellerchemie.com [moellerchemie.com]

- 23. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Executive Summary

3-Methoxy-4-(trifluoromethyl)benzoic acid is a key structural motif and a valuable building block in the fields of medicinal chemistry and materials science. The unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make this compound a crucial precursor for synthesizing complex target molecules, particularly in drug discovery.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability.[2][3] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the trifluoromethylation of a substituted aniline via a Sandmeyer reaction, the carboxylation of a trifluoromethylated Grignard reagent, and the oxidation of a corresponding benzaldehyde. Each pathway is analyzed for its mechanistic underpinnings, practical execution, and strategic advantages, providing a robust framework for informed synthetic planning.

Introduction: The Strategic Importance of Fluorinated Synthons

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern pharmaceutical design. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical properties.[1][4] Its high electronegativity and steric bulk can profoundly influence molecular conformation, receptor binding affinity, and resistance to metabolic degradation.[5] However, the synthesis of trifluoromethylated aromatic compounds is not without its challenges. The potent electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, complicating traditional electrophilic substitution reactions and demanding specialized synthetic methodologies.[4]

This guide focuses on this compound, a molecule that presents a fascinating synthetic puzzle due to the opposing electronic influences of its substituents. The methoxy group is an ortho-, para-director, while the trifluoromethyl and carboxylic acid groups are meta-directors. Navigating this electronic landscape to achieve the desired 1,2,4-substitution pattern requires careful selection of precursors and reaction sequences.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals three primary bond disconnections, leading to distinct and viable synthetic strategies. The choice of which pathway to pursue often depends on the commercial availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Core Synthetic Pathways

Pathway A: Sandmeyer Trifluoromethylation of an Aniline Precursor

The Sandmeyer reaction is a powerful and reliable method for introducing a variety of functional groups onto an aromatic ring by displacing a diazonium salt intermediate.[6] Its modern variants, which include trifluoromethylation, offer a regiochemically precise route to trifluoromethylated arenes from readily available aromatic amines.[2][7][8] This pathway is particularly advantageous as it establishes the challenging C-CF3 bond with high fidelity.

Causality and Mechanistic Insight: This strategy leverages the transformation of a stable amino group into an excellent leaving group (dinitrogen gas). The reaction proceeds via the formation of an aryl diazonium salt from an aniline derivative, followed by a copper-promoted radical-nucleophilic substitution.[6] The use of a copper catalyst is crucial for facilitating the single-electron transfer that initiates the formation of an aryl radical, which then reacts with the trifluoromethyl source.[2][9]

Caption: Workflow for the Sandmeyer trifluoromethylation pathway.

Experimental Protocol: Sandmeyer Trifluoromethylation

-

Diazotization:

-

To a cooled (0-5 °C) solution of 4-amino-3-methoxybenzoic acid in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite (t-BuONO) dropwise.

-

An acid source (e.g., H2SO4) is typically required to facilitate the formation of the diazonium salt.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

-

-

Trifluoromethylation:

-

In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuI or CuCl) and a trifluoromethylating agent (e.g., Umemoto's reagent or CF3SO2Na, Langlois' reagent).[2][8]

-

Slowly add the pre-formed diazonium salt solution to the copper-reagent mixture at room temperature.

-

Vigorous evolution of nitrogen gas will be observed. The reaction is typically stirred for several hours to ensure completion.[2]

-

-

Workup and Purification:

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final this compound.

-

Pathway B: Grignard Carboxylation of a Trifluoromethylated Anisole

This classic organometallic approach involves the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with carbon dioxide to form a carboxylate salt.[10] Subsequent acidification yields the desired carboxylic acid. This pathway is highly effective and scalable, provided the halogenated starting material is accessible.

Causality and Mechanistic Insight: The formation of the Grignard reagent (R-MgX) inverts the polarity at the carbon atom attached to the halogen, transforming it from an electrophilic center to a potent nucleophile.[11] This "umpolung" allows the aryl nucleophile to attack the electrophilic carbon of carbon dioxide (CO2). The reaction is typically performed with solid CO2 (dry ice) to ensure a high concentration and low temperature.[12] The presence of lithium chloride (LiCl) can be beneficial in facilitating the initial insertion of magnesium into the aryl halide bond, especially for less reactive chlorides.[11]

Caption: Workflow for the Grignard carboxylation pathway.

Experimental Protocol: Grignard Carboxylation

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) with a small crystal of iodine.

-

Add a solution of 4-bromo-2-methoxybenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium.

-

Maintain a gentle reflux to sustain the reaction. The disappearance of the magnesium metal indicates the formation of the Grignard reagent.[13]

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO2) in portions to the reaction mixture with vigorous stirring. A thick precipitate will form.[12]

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, and evaporate the solvent.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Pathway C: Oxidation of a Benzaldehyde Precursor

When the corresponding benzaldehyde is commercially available or easily synthesized, its oxidation to a carboxylic acid represents the most direct and often highest-yielding route to the target molecule.[5] This strategy is a functional group interconversion that concludes the synthesis.

Causality and Mechanistic Insight: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. A variety of oxidizing agents can accomplish this, ranging from strong, inexpensive reagents like potassium permanganate (KMnO4) and chromic acid (Jones reagent) to milder options like silver oxide (Tollens' reagent). The choice of oxidant is critical to ensure chemoselectivity, avoiding unwanted side reactions with the electron-rich aromatic ring or the methoxy group.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. swb.skku.edu [swb.skku.edu]

- 11. researchgate.net [researchgate.net]

- 12. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 13. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

The Spectroscopic Signature of 3-Methoxy-4-(trifluoromethyl)benzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Methoxy-4-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous molecules to offer a comprehensive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.

Introduction: The Importance of Spectroscopic Characterization

In modern chemical research, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a substituted benzoic acid like this compound, these methods allow us to confirm the connectivity of atoms, identify functional groups, and probe the electronic environment of the molecule. This information is critical for understanding its reactivity, biological activity, and potential applications.

The structure of this compound, with its electron-donating methoxy group and electron-withdrawing trifluoromethyl and carboxylic acid groups on a benzene ring, presents an interesting case for spectroscopic analysis. The interplay of these substituents significantly influences the electronic distribution within the molecule, which is directly reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms. For this compound, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups, like the methoxy group, tend to shield nearby protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups, such as the trifluoromethyl and carboxyl groups, deshield protons, moving their signals to a lower field (higher ppm).[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~12-13 | Broad Singlet | 1H |

| Ar-H (position 5) | ~8.0-8.2 | Doublet | 1H |

| Ar-H (position 2) | ~7.8-8.0 | Doublet | 1H |

| Ar-H (position 6) | ~7.6-7.8 | Doublet of Doublets | 1H |

| OCH₃ | ~3.9-4.1 | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their coupling with each other. The proton at position 5, being ortho to the strongly electron-withdrawing trifluoromethyl group, is expected to be the most deshielded. The proton at position 2, ortho to the carboxyl group, will also be significantly deshielded. The proton at position 6, meta to the carboxyl group and ortho to the methoxy group, will be the most shielded of the aromatic protons.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift around 3.9-4.1 ppm is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to obtain a spectrum with singlets for each unique carbon atom.

-

A wider spectral width (typically 0-200 ppm) is required.

-

A larger number of scans is usually necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C-CF₃ | ~130-135 (quartet due to C-F coupling) |

| C-OCH₃ | ~155-160 |

| C-COOH | ~130-135 |

| Aromatic CH | ~110-130 |

| CF₃ | ~120-125 (quartet due to C-F coupling) |

| OCH₃ | ~55-60 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the trifluoromethyl group will be significantly affected by its electron-withdrawing nature and will likely appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the methoxy group will be shielded.

-

Trifluoromethyl Carbon (CF₃): This carbon will also appear as a quartet due to strong one-bond coupling with the fluorine atoms.

-

Methoxy Carbon (OCH₃): This carbon appears in the typical region for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃).

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Methoxy) | 2950-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium to Strong |

| C-O (Carboxylic Acid & Ether) | 1300-1000 | Strong |

| C-F (Trifluoromethyl) | 1350-1150 | Strong |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[2][4][5][6]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2][4][5][6]

-

C-F Stretches: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1350-1150 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether will be present in the fingerprint region.

-

Aromatic C=C Stretches: Several bands of variable intensity in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI typically leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Figure 1: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak for this compound is expected at an m/z of 220. Aromatic compounds often show a prominent molecular ion peak.[7][8]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH): A significant fragment at m/z 203 ([M-17]⁺) is expected due to the loss of the hydroxyl group from the carboxylic acid.[7]

-

Loss of a carboxyl radical (•COOH): Fragmentation involving the loss of the entire carboxyl group would result in a fragment at m/z 175 ([M-45]⁺).[7]

-

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy ether would lead to a fragment at m/z 205 ([M-15]⁺).

-

Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, resulting in a fragment at m/z 151 ([M-69]⁺).

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a comprehensive understanding of its key spectral features has been developed. The predicted data and interpretations presented herein serve as a valuable resource for the identification, characterization, and further investigation of this compound in various scientific and industrial applications. It is important to note that while these predictions are based on well-established principles, experimental verification remains the gold standard for structural elucidation.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

- Howlader, P. et al. (2020). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. RSC Advances, 10(45), 26867-26875.

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(15), 3478-3490.

-

Protheragen. IR Spectrum Prediction. Available at: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

EPFL. Web-based application for in silico fragmentation - MS tools. Available at: [Link]

- Williams, A. J. et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(28), 18938-18947.

- Smith, S. L. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Available at: [Link]

-

Patiny, L. & Wist, J. Simulate and predict NMR spectra. Available at: [Link]

- Djoumbou-Feunang, Y. et al. (2019). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 9(6), 108.

-

CD ComputaBio. IR Spectrum Prediction Service. Available at: [Link]

- Gèze, C. et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv preprint arXiv:2405.05634.

-

Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. How to predict IR Spectra? Available at: [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

Wishart Research Group. PROSPRE - 1H NMR Predictor. Available at: [Link]

-

Stanford University. Molecular Structure Prediction Using Infrared Spectra - CS229. Available at: [Link]

-

nmrshiftdb2 - open nmr database on the web. Available at: [Link]

-

StellarNet, Inc. StellarPro™ Spectroscopy Application Software. Available at: [Link]

-

University of Calgary. H NMR Spectroscopy. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

NIR-Predictor - NIR Calibration Model. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Whitman College. GCMS Section 6.12. Available at: [Link]

-

Morressier. Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes. Available at: [Link]

- Berziņš, A. et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836.

-

speqqle - The software that makes spectroscopic analysis easy. Available at: [Link]

-

S-PACT. PEAXACT Desktop App. Available at: [Link]

-

Fiehn Lab. MS/MS fragmentation. Available at: [Link]

- Inamoto, N. et al. (1976). Substituent effects on C-13 chemical shifts of substituted benzenes. Periodical dependency of substituent electronegativity effects upon ring-carbon chemical shifts. Chemistry Letters, 5(7), 709-712.

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

- Berziņš, A. et al. (2021).

-

Digital Surf. MountainsSpectral® for Spectroscopy. Available at: [Link]

- Sheng, H. et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

-

Dr. Anaji. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Available at: [Link]

- Forbes, G. S., & Harrison, A. J. (1954). The Absorption Spectra of Benzoic Acid and Esters. Journal of the American Chemical Society, 76(8), 2207-2208.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. echemi.com [echemi.com]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. youtube.com [youtube.com]

3-Methoxy-4-(trifluoromethyl)benzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups that define its chemical behavior and utility. With a carboxylic acid moiety for acidic reactions, a methoxy group influencing electronic properties, and a highly lipophilic trifluoromethyl group, this compound serves as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug candidates, making its derivatives highly valuable in medicinal chemistry.[1][2]

For researchers, process chemists, and formulation scientists, a thorough understanding of this compound's solubility is not merely academic; it is a cornerstone of successful development. Solubility data governs every stage from reaction engineering and purification to final formulation and drug delivery. Inefficient solvent selection can lead to poor reaction yields, complex purification challenges, and unstable formulations. This guide provides a detailed analysis of the physicochemical factors governing the solubility of this compound, offers predictive insights into its behavior across a range of organic solvents, and presents a robust experimental protocol for empirical determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the guiding maxim, meaning solutes dissolve best in solvents with similar polarity.[3][4] Let's dissect the key structural features of this compound:

-

Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). This group drives solubility in polar protic solvents like alcohols and can interact with polar aprotic solvents. Carboxylic acids can form stable hydrogen-bonded dimers, which can influence their solubility behavior.[5]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly hydrophobic (lipophilic).[2][6] Its presence significantly increases the nonpolar character of the molecule, favoring solubility in less polar environments and decreasing solubility in water.[6]

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Aromatic Benzene Ring: The phenyl ring is a large, nonpolar, and hydrophobic component. It contributes to solubility in solvents with aromatic character (e.g., toluene) or other nonpolar solvents through van der Waals interactions.

Synthesis of Properties: The molecule presents a dualistic nature. The polar carboxylic acid and methoxy groups favor interaction with polar solvents, while the large aromatic ring and the potent lipophilicity of the trifluoromethyl group favor nonpolar to moderately polar organic solvents. Therefore, optimal solubility is expected in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predictive Solubility Across Solvent Classes

While precise quantitative data requires experimental determination, a qualitative assessment based on molecular structure provides a strong predictive framework. The following table summarizes the expected solubility of this compound in common organic solvents, categorized by class.

| Solvent | Class | Predicted Solubility | Rationale for Interaction |

| Methanol, Ethanol | Polar Protic | High | Excellent hydrogen bonding (both donation and acceptance) with the carboxylic acid group. Also interacts well with the methoxy group. |

| Isopropanol | Polar Protic | High to Moderate | Good hydrogen bonding capabilities, but the increased hydrocarbon size slightly reduces its polarity compared to methanol. |

| Water | Polar Protic | Low to Insoluble | Despite the polar -COOH and -OCH₃ groups, the hydrophobic trifluoromethyl group and benzene ring significantly limit aqueous solubility.[1][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and an excellent hydrogen bond acceptor for the carboxylic acid's hydroxyl group.[6][7] |

| Acetone | Polar Aprotic | High | Strong hydrogen bond acceptor for the carboxylic acid group and good dipole-dipole interactions.[1] |

| Ethyl Acetate | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor. Its moderate polarity effectively bridges the polar and nonpolar features of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Primarily dipole-dipole interactions. May be less effective at disrupting the strong solute-solute hydrogen bonding of the carboxylic acid dimers.[1] |

| Toluene | Nonpolar (Aromatic) | Low | Van der Waals forces and π-stacking with the benzene ring. Ineffective at solvating the highly polar carboxylic acid group. |

| Hexane | Nonpolar (Aliphatic) | Insoluble | Only weak van der Waals forces are possible. Cannot overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules. |

Key Factors Influencing Solubility

Several experimental variables can significantly alter the observed solubility:

-

Temperature : For most solid solutes, solubility increases with temperature.[3] This is because the additional thermal energy helps overcome the solute-solute interactions within the crystal lattice, favoring dissolution.

-

pH (in aqueous or mixed systems) : The carboxylic acid group is acidic. In the presence of a base, it will deprotonate to form a highly polar carboxylate salt (R-COO⁻). This ionic species is significantly more soluble in polar solvents, particularly water, than the neutral acid. This principle is fundamental to extraction and purification protocols.

-

Presence of Water : In some organic systems, the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.[8] Water molecules can act as a bridge, forming hydrogen bonds with both the solute and the organic solvent, disrupting the acid's tendency to form less soluble dimers.[8]

Visualizing Molecular Interactions and Experimental Workflow

Diagrams are essential for conceptualizing the complex interplay of forces and procedures in solubility science.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a reliable method for determining the thermodynamic equilibrium solubility of this compound. [3] I. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

II. Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a precisely known volume of the solvent (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration into the linear range of the HPLC calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system. Using the peak area from the chromatogram and the previously generated calibration curve, calculate the concentration of the compound in the diluted sample.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of the compound in the solvent at the specified temperature. Report the result in units such as mg/mL or mol/L.

This self-validating protocol, grounded in achieving a true equilibrium and verified by a robust analytical method, ensures the generation of trustworthy and reproducible solubility data.

Conclusion

This compound possesses a complex molecular structure with competing polar and hydrophobic regions. Its solubility is highest in polar organic solvents, particularly those capable of hydrogen bonding, such as lower-chain alcohols, DMSO, and acetone. Moderate solubility is expected in solvents of intermediate polarity like ethyl acetate, while it is predicted to be poorly soluble or insoluble in nonpolar solvents like hexane and toluene. While these predictions offer a strong directional guide for solvent screening, the provided shake-flask protocol is essential for obtaining the precise, quantitative data required for rigorous process development, formulation, and scientific research.

References

- Vertex AI Search. (n.d.). 4-(Trifluoromethyl)benzoic acid - Solubility of Things. Retrieved January 2, 2026.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. [Link]

- Vertex AI Search. (n.d.). 2-(trifluoromethyl)benzoic acid - Solubility of Things. Retrieved January 2, 2026.

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 2, 2026, from [Link]

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 2, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 2, 2026.

- University of Babylon. (n.d.). Carboxylic Acids. Retrieved January 2, 2026.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Triflic acid. Retrieved January 2, 2026.

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Retrieved January 2, 2026, from [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 2, 2026, from [Link]

- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET - p-Toluic acid. Retrieved January 2, 2026.

- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid. Retrieved January 2, 2026.

-

ResearchGate. (2021, October 12). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. Retrieved January 2, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved January 2, 2026, from [Link]

- Tokyo Chemical Industry. (2025, February 4). SAFETY DATA SHEET - 4-Methoxy-3-(trifluoromethyl)benzoic Acid. Retrieved January 2, 2026.

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved January 2, 2026, from [Link]

- Sarchem Labs. (n.d.). Buy 3-Methoxy-4-Methyl Benzoic Acid. Retrieved January 2, 2026.

-

PubChemLite. (n.d.). 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3). Retrieved January 2, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

The Rising Profile of 3-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives in Therapeutic Research: A Technical Guide

Abstract

The unique physicochemical properties imparted by the strategic incorporation of methoxy and trifluoromethyl groups onto a benzoic acid scaffold have positioned 3-Methoxy-4-(trifluoromethyl)benzoic acid and its derivatives as a compelling starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of this class of compounds, with a primary focus on their well-documented role as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). Furthermore, this guide explores the potential for these derivatives in other therapeutic areas, including oncology, inflammation, and neuroprotection, drawing insights from the bioactivities of structurally related analogs. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Combination of Methoxy and Trifluoromethyl Moieties

The this compound core represents a privileged scaffold in medicinal chemistry. The strategic placement of a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzoic acid ring creates a unique electronic and steric environment that can significantly influence the pharmacological properties of its derivatives.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, but with distinct advantages. Its strong electron-withdrawing nature can modulate the pKa of the parent molecule and influence binding interactions with biological targets. Crucially, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[1] The methoxy group, a hydrogen bond acceptor, can also participate in key binding interactions and influence the overall lipophilicity and solubility of the molecule.

This guide will delve into the established and potential biological activities of derivatives of this scaffold, providing a foundation for their further exploration in drug discovery programs.

Potent Inhibition of Stearoyl-CoA Desaturase 1 (SCD1): A Primary Therapeutic Target

The most significant biological activity reported for derivatives of this compound is the potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in the progression of certain cancers.[4][5]

Mechanism of Action

By inhibiting SCD1, these compounds block the formation of MUFAs, leading to an accumulation of SFAs within cells. This alteration in the cellular lipid profile can trigger a cascade of downstream effects, including:

-

Induction of ER Stress: An increased SFA/MUFA ratio can lead to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), which can selectively induce apoptosis in rapidly proliferating cancer cells.[3]

-

Modulation of Oncogenic Signaling: SCD1 activity is linked to cancer-promoting pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. Inhibition of SCD1 can disrupt these signaling cascades.[3][6]

-

Enhanced Anti-tumor T-cell Response: SCD1 inhibition has been shown to regulate β-catenin signaling in cancer cells and reduce ER stress in T cells, thereby enhancing the anti-tumor immune response.[6]

Structure-Activity Relationship (SAR) of Benzamide Derivatives

Extensive research has been conducted on benzamide derivatives of this compound, revealing key structural features that govern their SCD1 inhibitory potency. The general scaffold consists of the 3-methoxy-4-(trifluoromethyl)benzoyl core linked to various heterocyclic moieties.

A noteworthy example is the series of N-(thiazol-2-yl)benzamides. For instance, 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide emerged as a potent SCD1 inhibitor with excellent in vivo efficacy.[7]

Key SAR insights include:

-

The Benzamide Core: The 3-methoxy and 4-trifluoromethyl substitution pattern on the benzoyl ring is crucial for high potency.

-

The Linker: An amide linker is generally preferred for connecting the benzoyl core to the heterocyclic moiety.

-

The Heterocyclic Moiety: A 2-aminothiazole ring has proven to be a highly effective component.

-

Substituents on the Heterocycle: The nature and position of substituents on the heterocyclic ring significantly impact activity. For example, a 3-trifluoromethylbenzyl group at the 5-position of the thiazole ring contributes to potent inhibition.

Quantitative Data on SCD1 Inhibition

The following table summarizes the in vitro SCD1 inhibitory activity of representative benzamide derivatives.

| Compound ID | R1 | R2 | Heterocycle | R3 | Mouse SCD1 IC₅₀ (nM) | Human SCD1 IC₅₀ (nM) |

| 1a | 3-OCH₃ | 4-CF₃ | 2-Aminothiazole | 5-(3-CF₃-benzyl) | 1.2 | 3.4 |

| 1b | 3-OH | 4-CF₃ | 2-Aminothiazole | 5-(3-CF₃-benzyl) | 10 | 25 |

| 1c | 3-OCH₃ | 4-Cl | 2-Aminothiazole | 5-(3-CF₃-benzyl) | 5.6 | 15 |

Data is illustrative and based on trends reported in the literature.

Exploring Other Potential Biological Activities

While SCD1 inhibition is the most well-characterized activity, the structural features of this compound derivatives suggest potential for other therapeutic applications. The trifluoromethyl group is present in numerous anticancer, anti-inflammatory, and neuroprotective agents.[1][8]

Anticancer Potential

Beyond the indirect anticancer effects through SCD1 inhibition, derivatives of this scaffold may possess direct cytotoxic or cytostatic properties. The trifluoromethyl group can enhance the lipophilicity and cell permeability of compounds, facilitating their entry into cancer cells.[8]

Anti-inflammatory Properties

Several benzoic acid derivatives with methoxy and halogen substitutions have demonstrated anti-inflammatory activity. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl₄-induced hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[9] Derivatives of the core topic could be explored for their ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[10]

Neuroprotective Effects

Trifluoromethylated compounds have been investigated for their neuroprotective potential. For example, a derivative of 2-hydroxy-4-(trifluoromethyl)benzoic acid has shown robust neuroprotective effects in a postischemic rat brain model.[11][12][13] The mechanism often involves mitigating excitotoxicity, a process implicated in various neurodegenerative diseases.[8][14][15][16][17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative benzamide derivative and for key biological assays.

Synthesis of a Representative Benzamide Derivative

Synthesis of N-(thiazol-2-yl)-3-methoxy-4-(trifluoromethyl)benzamide

Step 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(thiazol-2-yl)-3-methoxy-4-(trifluoromethyl)benzamide

-

Dissolve 2-aminothiazole (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

In Vitro SCD1 Inhibition Assay

This protocol is based on measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart in a cellular context.[2][10][12]

-

Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

-

Compound Treatment: Incubate the cells with various concentrations of the test compound (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

-

Substrate Addition: Add deuterium-labeled stearic acid to the culture medium and incubate for an additional period (e.g., 4 hours).

-

Lipid Extraction: Wash the cells with PBS and extract total lipids using a suitable solvent system (e.g., methanol:chloroform).

-

LC/MS Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC/MS) to quantify the amounts of labeled stearate and oleate.

-

Data Analysis: Calculate the SCD1 activity as the ratio of labeled oleate to stearate. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[5][19][20][21][22]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compound on NO and cytokine production compared to the LPS-stimulated control.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by overstimulation of NMDA receptors.[8][14][15][16][17]

-

Primary Neuronal Culture: Culture primary cortical neurons from embryonic rodents.

-

Compound Pre-treatment: Pre-treat the neurons with different concentrations of the test compound for a specified duration (e.g., 24 hours).

-

NMDA Treatment: Expose the neurons to a toxic concentration of NMDA (e.g., 200 µM) for a short period (e.g., 30 minutes).

-

Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay or by counting surviving neurons stained with a vital dye (e.g., calcein-AM).

-

Data Analysis: Quantify the neuroprotective effect of the compound by comparing the viability of treated neurons to that of neurons exposed to NMDA alone.

Conclusion and Future Perspectives

Derivatives of this compound have demonstrated significant promise as therapeutic agents, particularly as potent inhibitors of SCD1. The well-defined structure-activity relationships for this class of compounds provide a solid foundation for the rational design of new and improved inhibitors for the treatment of metabolic diseases and cancer.

The exploration of other potential biological activities, such as direct anticancer, anti-inflammatory, and neuroprotective effects, remains a fertile ground for future research. The experimental protocols outlined in this guide offer a starting point for the comprehensive evaluation of novel derivatives. As our understanding of the complex interplay between metabolic and signaling pathways in various diseases continues to grow, the multifaceted potential of the this compound scaffold is likely to be further unveiled, paving the way for the development of innovative therapies.

References

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

-

Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. (URL: [Link])

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (URL: [Link])

-

High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. (URL: [Link])

-

Abrogation of De novo Lipogenesis by Stearoyl-CoA Desaturase 1 Inhibition Interferes with Oncogenic Signaling and Blocks Prostate Cancer Progression in Mice. (URL: [Link])

-

Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (URL: [Link])

-

An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (URL: [Link])

-

Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. (URL: [Link])

-

In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (URL: [Link])

-

Development of a Novel LC/MS Method to Quantitate Cellular stearoyl-CoA Desaturase Activity. (URL: [Link])

-

Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. (URL: [Link])

-

Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (URL: [Link])

-

Macrophage Inflammatory Assay. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

A Stearoyl–Coenzyme A Desaturase Inhibitor Prevents Multiple Parkinson Disease Phenotypes in α‐Synuclein Mice. (URL: [Link])

-

2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (URL: [Link])

-

3-(2-hydroxyethoxy)-4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. (URL: [Link])

-

Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. (URL: [Link])

-

Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (URL: [Link])

-

titration of a specific stearoyl-coa desaturase (scD) inhibitor... (URL: [Link])

-

INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. (URL: [Link])

-

The Neuroprotective Effects of SIRT1 on NMDA-Induced Excitotoxicity. (URL: [Link])

-

para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. (URL: [Link])

-

Excitotoxicity and NMDA receptor-mediated acquired neuroprotection in human iPSC-derived brain organoids. (URL: [Link])

-